molecular formula C27H24FN3O2S B2443350 N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359452-01-9

N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2443350
CAS No.: 1359452-01-9
M. Wt: 473.57
InChI Key: OCSXPBCSOPLAJU-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core substituted with a benzyloxyphenyl group, a fluorine atom, and a thiomorpholino group

Properties

IUPAC Name

[6-fluoro-4-(4-phenylmethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O2S/c28-20-6-11-25-23(16-20)26(24(17-29-25)27(32)31-12-14-34-15-13-31)30-21-7-9-22(10-8-21)33-18-19-4-2-1-3-5-19/h1-11,16-17H,12-15,18H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSXPBCSOPLAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)OCC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzyloxyphenyl Group: This step can be carried out via a nucleophilic aromatic substitution reaction, where a benzyloxy group is introduced to the phenyl ring.

    Thiomorpholino Substitution: The final step involves the substitution of a thiomorpholino group onto the quinoline core, which can be done using thiomorpholine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound could be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving quinoline derivatives.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and the thiomorpholino group could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-Bromophenyl)-thiazol-2-amine

Uniqueness

N-[4-(BENZYLOXY)PHENYL]-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the combination of its structural features, including the quinoline core, the benzyloxyphenyl group, the fluorine atom, and the thiomorpholino group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N-[4-(Benzyloxy)phenyl]-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzyloxy group and a thiomorpholine carbonyl moiety. Its molecular formula is C20H22F1N3O2SC_{20}H_{22}F_{1}N_{3}O_{2}S, with a molecular weight of approximately 373.47 g/mol. The presence of the fluorine atom is significant for enhancing biological activity, as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in disease pathways. Preliminary studies suggest that it may act as a JNK (c-Jun N-terminal kinase) inhibitor , which plays a critical role in cellular stress responses and apoptosis. Inhibition of JNK has been linked to therapeutic effects in various cancers and inflammatory diseases .

Anticancer Activity

Recent research indicates that this compound exhibits significant anticancer properties:

  • In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including ovarian, non-small cell lung, and prostate cancers. Notably, it was found to induce apoptosis without significant cytotoxicity towards normal cells .
  • Mechanism : The anticancer effects are believed to stem from the compound's ability to modulate signaling pathways associated with cell growth and survival, particularly through the inhibition of JNK pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

  • Antibacterial and Antifungal Effects : In laboratory settings, derivatives of the quinoline structure have been tested against various bacterial strains (both Gram-positive and Gram-negative) and fungal pathogens. Results indicated moderate to strong inhibitory effects, suggesting potential for development as an antimicrobial treatment .

Case Studies and Research Findings

  • Case Study on Cancer Treatment :
    • A study evaluated the efficacy of this compound in a mouse model of prostate cancer. The results showed a marked reduction in tumor size compared to control groups, correlating with decreased JNK activity .
  • Antimicrobial Testing :
    • A series of experiments conducted on synthesized derivatives revealed that modifications to the thiomorpholine moiety enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating structure-activity relationships that could guide future drug design .

Data Summary Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerOvarian Cancer Cell LinesInduced apoptosis
AnticancerProstate CancerReduced tumor size
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialEscherichia coliStrong inhibitory effect

Q & A

Q. What are the key synthetic routes for synthesizing this compound?

The synthesis involves multi-step organic reactions:

  • Quinoline core formation : Cyclization of precursors (e.g., via Gould-Jacobs reactions) under reflux conditions in diphenylether or DMF .
  • Thiomorpholine incorporation : Nucleophilic substitution with thiomorpholine derivatives, often using coupling agents like EDCI or HOBt .
  • Functionalization : Benzyloxy-phenyl groups are introduced via Suzuki-Miyaura cross-coupling or electrophilic aromatic substitution . Optimization includes adjusting catalysts (e.g., PdCl₂(PPh₃)₂) and bases (K₂CO₃) to improve yields .

Q. Which analytical methods are critical for structural confirmation?

  • 1H/13C NMR : To verify quinoline core and substituent integration (e.g., benzyloxy protons at δ 4.8–5.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks for C₂₆H₁₈ClN₃OS at 456 g/mol) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiomorpholine (C-S, ~650 cm⁻¹) groups .

Q. How does fluorination at position 6 influence chemical reactivity?

The electron-withdrawing fluorine atom enhances electrophilic substitution on the quinoline ring, directing reactions to meta/para positions. It also increases metabolic stability in biological assays .

Q. What are common impurities during synthesis?

  • By-products : From incomplete substitution (e.g., residual halides at position 3) or over-oxidation of thiomorpholine .
  • Isomerization : Undesired regioisomers during quinoline core formation, detectable via HPLC with C18 columns .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Comparative assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (IC₅₀ protocols) to isolate structure-activity relationships .
  • Meta-analysis : Cross-reference datasets from kinase inhibition (e.g., EGFR) and apoptosis assays to identify confounding variables .

Q. What computational strategies model interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to quinoline-targeted enzymes (e.g., topoisomerase II) .
  • MD simulations : Analyze stability of thiomorpholine-protein interactions (e.g., with GROMACS) over 100-ns trajectories .

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to prevent side reactions during cross-coupling .

Q. What strategies enhance solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEG groups at the benzyloxy moiety to increase hydrophilicity .
  • Co-crystallization : Screen with cyclodextrins or sulfonic acids to improve aqueous stability .

Data Contradiction Analysis

Q. Why do fluorinated derivatives show variable cytotoxicity in cancer models?

  • Metabolic differences : Cytochrome P450 isoforms (e.g., CYP3A4) in liver vs. tumor cells alter metabolite profiles .
  • Membrane permeability : LogP values >3.5 (common with thiomorpholine) may reduce cellular uptake in polar media .

Q. How to address discrepancies in reaction yields for nitro-substituted analogs?

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., nitro-group reduction) .
  • Catalyst screening : Compare Pd/C vs. Raney Ni for hydrogenation efficiency under H₂ pressure .

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